Elimination of Hydrogen Bond Donor Capacity via N-Methylation vs. Secondary Sulfonamide Analog
N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide possesses zero hydrogen bond donors (HBD = 0), whereas the closest structural analog—N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide (CAS 171414-17-8)—retains one HBD from its secondary sulfonamide N–H [1][2]. N-methylation is a well-established medicinal chemistry strategy for improving membrane permeability and metabolic stability by removing a hydrogen bond donor, which is often rate-limiting for passive transcellular diffusion [3]. The complete absence of HBD in the target compound places it in a distinct physicochemical class relative to its NH-bearing analog.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (PubChem computed, Cactvs 3.4.8.24) [1] |
| Comparator Or Baseline | N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide (CAS 171414-17-8): HBD = 1 [2] |
| Quantified Difference | Absolute difference: 1 HBD; qualitative impact on permeability and solubility per Lipinski's Rule of Five framework [3] |
| Conditions | Computed molecular descriptors; PubChem 2025.09.15 release; structural comparison by molecular formula difference (CH2 insertion and N–H → N–CH3 replacement) |
Why This Matters
For cell-based assays, permeability-limited target engagement, or in vivo studies where oral bioavailability is a consideration, the absence of an HBD differentiates this compound from its NH analog and may reduce the need for prodrug strategies or formulation additives.
- [1] PubChem. CID 8319398: Computed Properties – Hydrogen Bond Donor Count. National Center for Biotechnology Information, 2025.09.15 release. View Source
- [2] PubChem. CID 1379173: N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide – Computed Properties. National Center for Biotechnology Information. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. [Rule-of-Five framework for HBD impact on permeability] View Source
